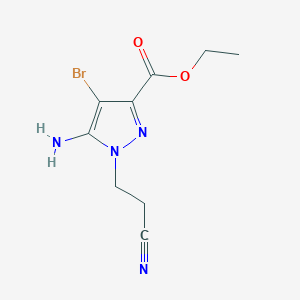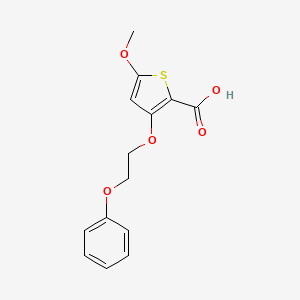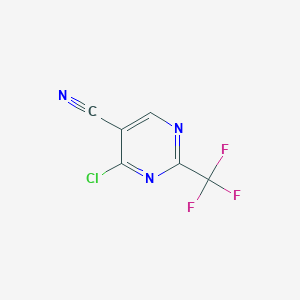
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by the presence of a fluoropyridine moiety, which imparts unique chemical and biological properties.
準備方法
The synthesis of 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of the fluoropyridine intermediate through a nucleophilic substitution reaction.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a phenyl ethanamine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety plays a crucial role in modulating these interactions, leading to various biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its specific structure and the target involved.
類似化合物との比較
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Fluoropyridin-2-yl)ethanamine: This compound lacks the phenyl group, which may result in different chemical and biological properties.
1-(4-(5-Chloropyridin-2-yl)phenyl)ethanamine: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.
1-(4-(5-Bromopyridin-2-yl)phenyl)ethanamine: The bromine atom may impart different steric and electronic effects compared to fluorine, affecting the compound’s overall behavior.
The uniqueness of this compound lies in its specific combination of the fluoropyridine and phenyl ethanamine moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C13H15Cl2FN2 |
|---|---|
分子量 |
289.17 g/mol |
IUPAC名 |
1-[4-(5-fluoropyridin-2-yl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2.2ClH/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(14)8-16-13;;/h2-9H,15H2,1H3;2*1H |
InChIキー |
RDVMLEMJAKBMTR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=NC=C(C=C2)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)


![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)





